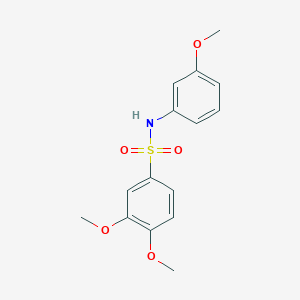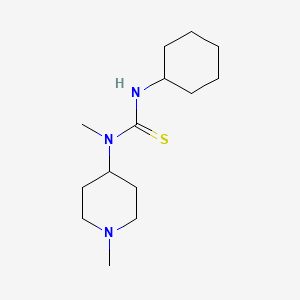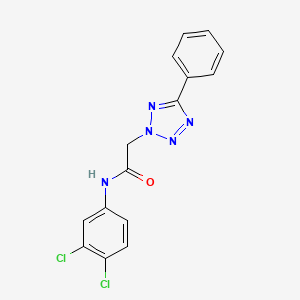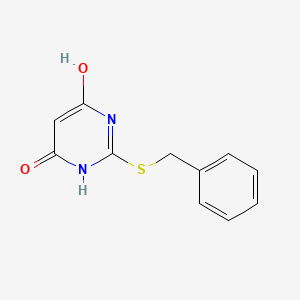![molecular formula C22H22N2O2 B5876549 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s by a team of chemists led by Jacob Szmuszkovicz at Upjohn Pharmaceuticals. It is a potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the effects of endogenous opioids such as endorphins and enkephalins. U-47700 has attracted attention in recent years due to its high potency and potential for abuse.
Mecanismo De Acción
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide acts on the μ-opioid receptor to produce its effects. This receptor is found throughout the central nervous system and is responsible for mediating the effects of endogenous opioids such as endorphins and enkephalins. When this compound binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of neuronal activity. This results in the suppression of pain signals and the production of feelings of euphoria and relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. This compound has a high potential for abuse and dependence, and its use can lead to addiction, overdose, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide in lab experiments include its high potency, selectivity, and availability. It can be used to study the mechanism of action of opioids and to develop new treatments for pain and addiction. However, the use of this compound in lab experiments is limited by its potential for abuse and dependence. Its use must be carefully regulated and monitored to prevent harm to researchers and to ensure the integrity of the research.
Direcciones Futuras
Future research on 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide should focus on developing new treatments for pain and addiction that are safe and effective. This may involve the development of new drugs that target the μ-opioid receptor or other opioid receptors, or the use of non-opioid drugs that modulate pain and addiction pathways. Additionally, research should be conducted to better understand the mechanisms of opioid addiction and to develop new strategies for preventing and treating opioid abuse and dependence.
Métodos De Síntesis
The synthesis of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide involves the condensation of 2-naphthoyl chloride with 2-(1-pyrrolidinyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with methoxyamine hydrochloride to form the final product. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment and reagents.
Aplicaciones Científicas De Investigación
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide has been used in scientific research to study the mechanism of action of opioids and to develop new treatments for pain and addiction. It has been shown to be a potent and selective agonist of the μ-opioid receptor, with a binding affinity that is similar to that of morphine. This compound has also been used to study the role of the μ-opioid receptor in regulating synaptic transmission and plasticity in the brain.
Propiedades
IUPAC Name |
3-methoxy-N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-21-15-17-9-3-2-8-16(17)14-18(21)22(25)23-19-10-4-5-11-20(19)24-12-6-7-13-24/h2-5,8-11,14-15H,6-7,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUCTPXPYAWWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)
![4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5876513.png)


![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5876535.png)



